A Comprehensive Technical Guide to 4-(2-propenyl)benzaldehyde: Structure, Synthesis, and Applications in Drug Discovery
A Comprehensive Technical Guide to 4-(2-propenyl)benzaldehyde: Structure, Synthesis, and Applications in Drug Discovery
Executive Summary
4-(2-propenyl)benzaldehyde, more commonly known as 4-allylbenzaldehyde, is a bifunctional aromatic compound that serves as a highly versatile intermediate in modern organic synthesis and medicinal chemistry. Its structure, featuring both a reactive aldehyde and a modifiable allyl group on a benzene scaffold, presents a unique platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of its chemical structure, supported by spectroscopic analysis, detailed synthetic protocols with mechanistic insights, and a discussion of its reactivity. Furthermore, we delve into its applications as a building block in the synthesis of pharmacologically relevant molecules and its potential in drug discovery programs, particularly targeting enzymes such as aldehyde dehydrogenase (ALDH). This document is intended to be a comprehensive resource, blending foundational chemical principles with practical, field-proven insights for professionals in chemical and pharmaceutical research.
Chemical Identity and Structural Elucidation
Nomenclature and Isomeric Distinction
The precise identification of a chemical entity is foundational to any scientific investigation. The subject of this guide is 4-(2-propenyl)benzaldehyde , a name that, while descriptive, benefits from clarification to avoid ambiguity with a common isomer.
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IUPAC Name: The systematic and preferred name is 4-(prop-2-en-1-yl)benzaldehyde .
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Common Synonyms: It is widely referred to as 4-allylbenzaldehyde [1].
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CAS Registry Number: 77785-94-5[1].
A critical point of clarification is the distinction from its structural isomer, 4-(allyloxy)benzaldehyde (CAS: 40663-68-1). In 4-allylbenzaldehyde, the allyl group is connected to the aromatic ring via a stable carbon-carbon bond. In contrast, 4-(allyloxy)benzaldehyde features an ether linkage (C-O-C)[2]. This seemingly minor difference profoundly impacts the molecule's chemical reactivity, stability, and synthetic utility. For instance, allyl ethers are susceptible to Claisen rearrangement, a reaction not accessible to their C-allyl counterparts[3].
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of 4-allylbenzaldehyde are essential for its identification, purification, and quantification.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O | [1] |
| Molecular Weight | 146.19 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | ~235-240 °C (Predicted) | N/A |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether); limited solubility in water | [2] |
Spectroscopic Characterization: The elucidation of the structure is confirmed through a combination of spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous confirmation of the key functional groups. Expected signals include: a singlet for the aldehydic proton (~9.9-10.1 ppm), multiplets for the aromatic protons (~7.3-7.8 ppm), a multiplet for the internal vinyl proton of the allyl group (~5.9-6.1 ppm), two doublets for the terminal vinyl protons (~5.0-5.2 ppm), and a doublet for the benzylic methylene protons (~3.4-3.6 ppm). The pattern of the aromatic signals (two distinct doublets) confirms the 1,4- (para) substitution pattern.
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¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic peak for the carbonyl carbon at high chemical shift (~192 ppm). Other key signals include those for the aromatic carbons (~128-145 ppm) and the three distinct carbons of the allyl group (sp² carbons at ~116 and ~137 ppm, and the sp³ carbon at ~40 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration of the aromatic aldehyde, typically found around 1690-1710 cm⁻¹[4]. Other significant peaks include those for the C=C stretching of the allyl group (~1640 cm⁻¹) and the C-H stretching of the aromatic ring (~3000-3100 cm⁻¹) and the aldehyde (~2720 and ~2820 cm⁻¹).
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Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 146. Key fragmentation patterns would likely involve the loss of the formyl group (-CHO, 29 Da) or cleavage at the benzylic position.
Synthesis and Mechanistic Considerations
The synthesis of 4-allylbenzaldehyde is a crucial step for its utilization in research. Modern cross-coupling reactions provide the most efficient and reliable routes.
Retrosynthetic Analysis
A logical approach to designing the synthesis involves disconnecting the key C(sp²)-C(sp³) bond between the aromatic ring and the allyl group. This suggests a cross-coupling strategy, where one reactant provides the 4-formylphenyl moiety and the other provides the allyl group.
Caption: Retrosynthetic analysis of 4-allylbenzaldehyde.
Preferred Synthetic Route: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is an exemplary method for this transformation due to its high functional group tolerance (the aldehyde remains intact), mild reaction conditions, and the commercial availability of the necessary reagents. The reaction couples an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.
Causality in Experimental Design:
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Palladium Catalyst: A Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is essential for the catalytic cycle. Ligands such as triphenylphosphine (PPh₃) or more advanced phosphine ligands are used to stabilize the catalyst and promote oxidative addition and reductive elimination steps.
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Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.
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Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to dissolve both the organic and inorganic reagents, creating the necessary biphasic environment for the reaction to proceed efficiently.
Detailed Experimental Protocol: Suzuki Coupling
This protocol is a representative procedure based on established Suzuki coupling methodologies.
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Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-bromobenzaldehyde (1.0 eq), allylboronic acid pinacol ester (1.2 eq), and potassium carbonate (3.0 eq).
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Solvent Addition: Add a 3:1 mixture of toluene and water (volume calculated to achieve a ~0.2 M concentration of the limiting reagent).
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Degassing: Purge the reaction mixture with a gentle stream of nitrogen for 15-20 minutes to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
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Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq), under a positive pressure of nitrogen.
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Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
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Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 4-allylbenzaldehyde as a pure liquid.
Caption: Experimental workflow for the synthesis of 4-allylbenzaldehyde.
Reactivity and Applications in Drug Development
The synthetic value of 4-allylbenzaldehyde lies in the orthogonal reactivity of its two functional groups, allowing for selective chemical transformations.
Chemical Reactivity Profile
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The Aldehyde Group: This is an electrophilic center, readily participating in a wide range of classical carbonyl reactions:
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Nucleophilic Addition: Reacts with Grignard reagents or organolithiums to form secondary alcohols[5][6].
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Reductive Amination: Forms amines upon reaction with ammonia or primary/secondary amines in the presence of a reducing agent.
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Wittig Reaction: Converts the aldehyde to an alkene.
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Oxidation: Can be easily oxidized to the corresponding 4-allylbenzoic acid.
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Reduction: Can be selectively reduced to 4-allylbenzyl alcohol.
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The Allyl Group: The terminal double bond offers numerous possibilities for functionalization:
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Hydroboration-Oxidation: Converts the allyl group to a 3-hydroxypropyl group.
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Epoxidation: Forms an epoxide, a versatile synthetic intermediate.
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Heck Reaction: Can be used as a coupling partner itself.
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Metathesis: Can participate in olefin metathesis reactions to build more complex structures.
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Utility in Drug Discovery
Benzaldehyde derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[7][8]. 4-Allylbenzaldehyde serves as an excellent starting point for generating libraries of diverse compounds for high-throughput screening.
Application as an ALDH Inhibitor Scaffold: Aldehyde Dehydrogenase (ALDH) enzymes, particularly isoforms like ALDH1A3, are overexpressed in several types of cancer stem cells and contribute to chemotherapy resistance[9]. The development of selective ALDH inhibitors is a promising strategy in oncology. Benzaldehyde derivatives are known to act as substrates and inhibitors for ALDH enzymes[8][9]. The 4-allylbenzaldehyde scaffold can be elaborated to explore the inhibitor binding pocket. The allyl group provides a vector for introducing additional functionality to enhance potency and selectivity.
Caption: Conceptual role of 4-allylbenzaldehyde in a drug discovery workflow.
Safety and Handling
As with any chemical reagent, proper handling of 4-allylbenzaldehyde is essential. The following information is aggregated from safety data provided by the European Chemicals Agency (ECHA)[1].
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Self-Validating Protocol for Safe Handling:
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Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical splash goggles.
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Spill Management: Keep appropriate spill cleanup materials (e.g., absorbent pads, vermiculite) readily available.
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Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from oxidizing agents.
Conclusion
4-(2-propenyl)benzaldehyde is a chemical intermediate of significant value to the research and drug development community. Its well-defined structure, characterized by distinct and predictable spectroscopic signatures, allows for unambiguous identification. Efficient and high-yielding synthetic routes, such as the Suzuki-Miyaura coupling, make it readily accessible for laboratory-scale and larger-scale production. The true power of this molecule lies in its bifunctional nature, which provides chemists with a flexible scaffold for constructing diverse and complex molecular libraries. Its potential as a foundational structure for developing novel therapeutics, particularly in the realm of enzyme inhibition, underscores its continued relevance in the pursuit of new medicines.
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